molecular formula C7H7BrN2O3 B2466084 4-Bromo-3-methoxy-2-nitroaniline CAS No. 1613265-20-5

4-Bromo-3-methoxy-2-nitroaniline

Cat. No.: B2466084
CAS No.: 1613265-20-5
M. Wt: 247.048
InChI Key: ZUVPLAXTIHYQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxy-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring

Properties

IUPAC Name

4-bromo-3-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVPLAXTIHYQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Bromo-3-methoxy-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-3-hydroxy-2-nitroaniline.

Scientific Research Applications

4-Bromo-3-methoxy-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.

    3-Methoxy-4-nitroaniline: Similar structure but lacks the bromine atom.

    2-Bromo-4-nitroaniline: Similar structure but with different substitution pattern.

Uniqueness: 4-Bromo-3-methoxy-2-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-Bromo-3-methoxy-2-nitroaniline is an organic compound classified as an aromatic amine, characterized by the presence of a bromine atom, a methoxy group, and a nitro group on the aniline ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7BrN2_2O3_3, with a molecular weight of 217.02 g/mol. The presence of the bromine, methoxy, and nitro groups contributes to its unique reactivity and biological properties.

Target Interactions : Nitroanilines typically interact with various enzymes and proteins within cells. The nitro group can undergo reduction to form amino derivatives, which can participate in further biochemical reactions.

Biochemical Pathways : The compound may interfere with multiple biochemical pathways, impacting cellular processes such as proliferation and apoptosis. Its action is influenced by environmental factors, such as pH and the presence of other chemicals.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting a potential application in developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The nitro group plays a crucial role in these activities by generating reactive oxygen species (ROS) that lead to cellular damage .

Case Studies

  • Antibacterial Efficacy : A study conducted on the synthesis of substituted nitroanilines found that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antibacterial agent.
  • Anticancer Activity : In a separate investigation focusing on the anticancer effects of nitroanilines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, highlighting its potential as an anticancer therapeutic .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivitySignificant antibacterial activity against Gram-positive bacteria with low MIC values
Anticancer PropertiesInduces apoptosis in breast cancer cells; alters protein expression related to apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.